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Compound of Interest

Compound Name: 2-Phenyl-3,6-dimethylmorpholine

Cat. No.: B1438228 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available pharmacological information on

2-Phenyl-3,6-dimethylmorpholine. Extensive literature searches did not yield specific

quantitative receptor binding affinities (Ki), monoamine transporter inhibition concentrations

(IC50), or in vivo potency (ED50) values for this specific compound. The information presented

herein is based on the pharmacological profiles of structurally related compounds and general

knowledge of the phenylmorpholine class.

Introduction
2-Phenyl-3,6-dimethylmorpholine is a synthetic molecule belonging to the phenylmorpholine

class of compounds. It is structurally related to the well-known stimulant and anorectic agent,

phenmetrazine.[1] The pharmacological profile of this class of compounds is primarily

characterized by their interaction with monoamine transporters, leading to stimulant, anorectic,

and in some cases, antidepressant-like effects.[1][2] This guide provides a comprehensive

overview of the expected pharmacological properties of 2-Phenyl-3,6-dimethylmorpholine
based on available data for analogous compounds, details relevant experimental

methodologies, and outlines the pertinent signaling pathways.

Core Pharmacological Data (Comparative)
Due to the absence of specific data for 2-Phenyl-3,6-dimethylmorpholine, this section

presents quantitative data for the parent compound, phenmetrazine, and other relevant
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analogues to provide a comparative pharmacological context.

Table 1: Monoamine Transporter Uptake Inhibition by Phenmetrazine and Analogues

Compound DAT IC50 (µM) NET IC50 (µM)
SERT IC50
(µM)

Reference

Phenmetrazine 1.93 - 6.74 1.2 - 5.2 >10 [3]

2-

Methylphenmetra

zine (2-MPM)

6.74 - - [3]

3-

Methylphenmetra

zine (3-MPM)

Substantially

weaker than

Phenmetrazine

5.2

Substantially

weaker than

Phenmetrazine

[3]

4-

Methylphenmetra

zine (4-MPM)

1.93 -

Nearly 10-fold

more potent than

Phenmetrazine

[3]

DAT: Dopamine Transporter; NET: Norepinephrine Transporter; SERT: Serotonin Transporter.

IC50 values represent the concentration of the compound required to inhibit 50% of the

monoamine uptake.

Table 2: Monoamine Release by Phenylmorpholine Analogues

Compound
DA Release
EC50 (nM)

NE Release
EC50 (nM)

5-HT Release
EC50 (nM)

Reference

2-

Phenylmorpholin

e

86 79 20,260 [4]

Phenmetrazine 70 - 131 29 - 50.4 7,765 - >10,000 [4][5]

Phendimetrazine >10,000 >10,000 >100,000 [4]
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DA: Dopamine; NE: Norepinephrine; 5-HT: Serotonin. EC50 values represent the concentration

of the compound required to elicit 50% of the maximal monoamine release.

Expected Mechanism of Action and Signaling
Pathways
Based on its structural similarity to other phenylmorpholines, 2-Phenyl-3,6-
dimethylmorpholine is anticipated to act as a monoamine transporter inhibitor and/or

releasing agent.[1][2] The primary mechanism is likely the blockade of the serotonin transporter

(SERT), and potentially the dopamine (DAT) and norepinephrine (NET) transporters, leading to

an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.

Signaling Pathway of Serotonin Reuptake Inhibition
The inhibition of SERT by a compound like 2-Phenyl-3,6-dimethylmorpholine prevents the

reabsorption of serotonin from the synaptic cleft into the presynaptic neuron. This leads to a

prolonged presence of serotonin in the synapse, enhancing its ability to bind to and activate

postsynaptic serotonin receptors.
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Caption: Inhibition of the Serotonin Transporter (SERT) by 2-Phenyl-3,6-dimethylmorpholine.

Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be utilized to

determine the pharmacological profile of 2-Phenyl-3,6-dimethylmorpholine.

Radioligand Binding Assay for Monoamine Transporters
This assay measures the affinity of a test compound for the monoamine transporters by

competing with a radiolabeled ligand.

Experimental Workflow:

Prepare cell membranes
expressing DAT, NET, or SERT

Incubate membranes with
radioligand and varying

concentrations of test compound

Separate bound from free
radioligand via filtration

Quantify radioactivity
on filters using a

scintillation counter

Calculate IC50 and Ki values

 

Culture cells stably
expressing DAT, NET, or SERT

Pre-incubate cells with
varying concentrations

of test compound

Initiate uptake by adding
radiolabeled monoamine

(e.g., [3H]dopamine)

Terminate uptake by
rapid washing with

ice-cold buffer

Lyse cells and quantify
intracellular radioactivity

Calculate IC50 values

 

Acclimate rodents to
the testing environment

Administer test compound
or vehicle control

Place individual animals
in open-field arenas

Record locomotor activity
using automated tracking
system for a set duration

Analyze data for distance
traveled, speed, and

rearing frequency
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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